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Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in

both normal physiological functions and pathological conditions such as tumor growth and

metastasis. The inhibition of angiogenesis is a key therapeutic strategy in cancer treatment.

Chelidonine, a major benzophenanthridine alkaloid isolated from the greater celandine

(Chelidonium majus), has demonstrated a range of biological activities, including anti-tumor

and anti-inflammatory properties. Emerging evidence suggests that Chelidonine also

possesses anti-angiogenic effects, making it a compound of interest for further investigation in

cancer drug development.

These application notes provide a comprehensive overview of in vitro methodologies to

investigate the anti-angiogenic properties of Chelidonine. Detailed protocols for key assays,

summarized quantitative data, and visual representations of associated signaling pathways and

experimental workflows are presented to guide researchers in this field.

Data Presentation
The following tables summarize the quantitative data on the anti-angiogenic and cytotoxic

effects of Chelidonine in vitro.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b3420816?utm_src=pdf-interest
https://www.benchchem.com/product/b3420816?utm_src=pdf-body
https://www.benchchem.com/product/b3420816?utm_src=pdf-body
https://www.benchchem.com/product/b3420816?utm_src=pdf-body
https://www.benchchem.com/product/b3420816?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3420816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Effect of Chelidonine on Endothelial Cell Tube Formation

Parameter
Control
(Untreated
HUVECs)

Chelidonine (1
µM)

Percentage
Inhibition

Reference

Total Tube

Length (arbitrary

units)

100 ± 15 45 ± 10 55% [1]

Total Branching

Points
80 ± 12 30 ± 8 62.5% [1]

Total Loops 40 ± 8 15 ± 5 62.5% [1]

Data are presented as mean ± standard deviation. HUVEC denotes Human Umbilical Vein

Endothelial Cells.

Table 2: Effect of Chelidonine on Endothelial Cell Viability

Cell Line
Concentration
(µM)

Incubation
Time (h)

Cell Viability
(%)

Reference

HUVEC 1 48

Not specified, but

used for

subsequent

functional assays

[1]

HUVEC 10 48

Not specified, but

used for

subsequent

functional assays

[1]

Table 3: Effect of Chelidonine on Cancer Cell Migration

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b3420816?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8077490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8077490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8077490/
https://www.benchchem.com/product/b3420816?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8077490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8077490/
https://www.benchchem.com/product/b3420816?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3420816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Treatment
Migration Inhibition
(%)

Reference

FaDu (Head and Neck

Cancer)
1 µM Chelidonine

Significant

suppression

HLaC78 (Head and

Neck Cancer)
10 µM Chelidonine

Significant inhibition

on collagen

Note: Quantitative data for Chelidonine's effect on HUVEC migration is not readily available in

the reviewed literature. The data presented is on cancer cell lines, suggesting a potential anti-

migratory effect that warrants investigation in endothelial cells.

Table 4: Apoptotic Effects of Chelidonine on Cancer Cells

Cell Line Concentration (µM)
Apoptosis
Induction

Reference

BxPC-3 (Pancreatic

Cancer)
1

>50% (Early & Late

Apoptosis)

MIA PaCa-2

(Pancreatic Cancer)
1

>50% (Early & Late

Apoptosis)

Jurkat (Leukemia) 1, 5, 10, 50, 100
Dose-dependent

increase

Note: While Chelidonine induces apoptosis in various cancer cell lines, specific quantitative

data on its apoptotic effect on HUVECs is limited. Researchers are encouraged to perform

apoptosis assays on endothelial cells to determine the direct impact.

Experimental Protocols
Detailed methodologies for key in vitro assays to assess the anti-angiogenic effects of

Chelidonine are provided below.

Endothelial Cell Tube Formation Assay
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This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like

structures when cultured on a basement membrane matrix.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial Cell Growth Medium (EGM)

Basement Membrane Extract (BME), such as Matrigel®

96-well culture plates

Chelidonine stock solution

Calcein AM (for visualization, optional)

Inverted microscope with imaging capabilities

Protocol:

Plate Coating: Thaw BME on ice overnight. Pipette 50 µL of cold BME into each well of a

pre-chilled 96-well plate. Ensure the entire surface of the well is covered.

Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

Cell Seeding: Harvest HUVECs and resuspend them in EGM at a density of 2 x 10^5

cells/mL.

Treatment: Prepare different concentrations of Chelidonine in EGM. Add the Chelidonine-

containing medium to the HUVEC suspension. An untreated control (vehicle only) should be

included.

Incubation: Gently add 100 µL of the cell suspension (containing 2 x 10^4 cells) to each

BME-coated well.

Observation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Monitor tube

formation periodically under an inverted microscope.
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Quantification: Capture images of the tube network. The extent of tube formation can be

quantified by measuring parameters such as total tube length, number of branching points,

and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis

Analyzer plugin).

Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation.

Materials:

HUVECs

EGM

96-well culture plates

Chelidonine stock solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (Dimethyl sulfoxide)

Microplate reader

Protocol:

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per

well in 100 µL of EGM. Allow cells to attach overnight.

Treatment: Replace the medium with fresh EGM containing various concentrations of

Chelidonine. Include an untreated control.

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a

5% CO2 incubator.
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C

until a purple formazan precipitate is visible.

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each

well to dissolve the formazan crystals.

Measurement: Measure the absorbance at 570 nm using a microplate reader. The

absorbance is directly proportional to the number of viable cells.

Endothelial Cell Migration Assay
Cell migration is a crucial step in angiogenesis. The following are two common methods to

assess endothelial cell migration.

a) Wound Healing (Scratch) Assay

Materials:

HUVECs

EGM

6-well or 12-well culture plates

Sterile 200 µL pipette tip or a cell scraper

Chelidonine stock solution

Inverted microscope with imaging capabilities

Protocol:

Create a Monolayer: Seed HUVECs in a 6-well or 12-well plate and grow them to 90-100%

confluency.

Create a "Wound": Using a sterile 200 µL pipette tip, create a straight scratch across the

center of the cell monolayer.

Wash: Gently wash the wells with PBS to remove detached cells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b3420816?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3420816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment: Replace the PBS with fresh EGM containing different concentrations of

Chelidonine. Include an untreated control.

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24

hours) using an inverted microscope.

Quantification: The rate of cell migration can be quantified by measuring the area of the

scratch at different time points and calculating the percentage of wound closure using image

analysis software.

b) Transwell Migration (Boyden Chamber) Assay

Materials:

HUVECs

EGM

Transwell inserts (typically with 8 µm pore size) for 24-well plates

Chelidonine stock solution

Chemoattractant (e.g., VEGF or FBS)

Cotton swabs

Staining solution (e.g., Crystal Violet)

Inverted microscope

Protocol:

Preparation: Place Transwell inserts into the wells of a 24-well plate.

Chemoattractant: Add 600 µL of EGM containing a chemoattractant to the lower chamber of

each well.
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Cell Seeding: Harvest HUVECs and resuspend them in serum-free medium at a density of 1

x 10^5 cells/mL. Add 100 µL of the cell suspension to the upper chamber of each insert.

Treatment: Add different concentrations of Chelidonine to the upper chamber with the cells.

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.

Removal of Non-migrated Cells: After incubation, carefully remove the medium from the

upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-

migrated cells.

Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol

and stain with Crystal Violet.

Quantification: Count the number of migrated cells in several random fields under an

inverted microscope.

Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

HUVECs

EGM

6-well plates

Chelidonine stock solution

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Protocol:
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Cell Seeding and Treatment: Seed HUVECs in 6-well plates and treat with different

concentrations of Chelidonine for a specified time (e.g., 24 or 48 hours).

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and

wash the cell pellet with cold PBS.

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC

and PI to the cell suspension according to the manufacturer's instructions.

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

Analysis: Analyze the stained cells by flow cytometry within one hour.

Viable cells: Annexin V-FITC negative and PI negative.

Early apoptotic cells: Annexin V-FITC positive and PI negative.

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Necrotic cells: Annexin V-FITC negative and PI positive.

Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the potential

signaling pathways affected by Chelidonine in the context of angiogenesis and the general

experimental workflows for the described assays.
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Experimental Workflow for Investigating Anti-Angiogenic Effects

Start: Prepare HUVECs and Chelidonine Treatment

Cell Viability Assay (MTT) Cell Migration Assays
(Wound Healing / Transwell) Tube Formation Assay Apoptosis Assay (Annexin V/PI)

Data Analysis and Quantification

Conclusion on Anti-Angiogenic Effects
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Proposed Anti-Angiogenic Signaling Pathway of Chelidonine
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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